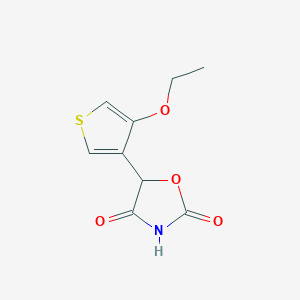
5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione is an organic compound that features a thiophene ring substituted with an ethoxy group and an oxazolidine-2,4-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione typically involves the reaction of 4-ethoxythiophene-3-carboxylic acid with appropriate reagents to form the oxazolidine-2,4-dione ring. Common synthetic routes may include cyclization reactions under acidic or basic conditions, often utilizing catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidine-2,4-dione moiety can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the oxazolidine-2,4-dione moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiophene ring and oxazolidine-2,4-dione moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione
- 5-(4-Butoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione
- 5-(4-Propoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione
Uniqueness
5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione is unique due to the presence of the ethoxy group on the thiophene ring, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can lead to distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
82069-81-6 |
|---|---|
Fórmula molecular |
C9H9NO4S |
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
5-(4-ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H9NO4S/c1-2-13-6-4-15-3-5(6)7-8(11)10-9(12)14-7/h3-4,7H,2H2,1H3,(H,10,11,12) |
Clave InChI |
NMPFQWJYPORDTF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CSC=C1C2C(=O)NC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


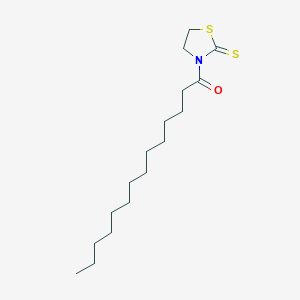
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
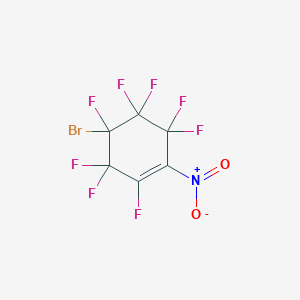
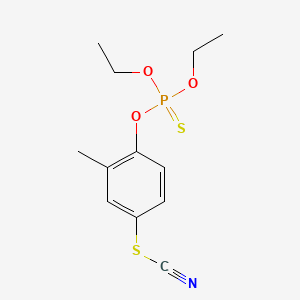
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
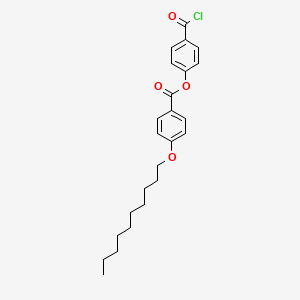
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
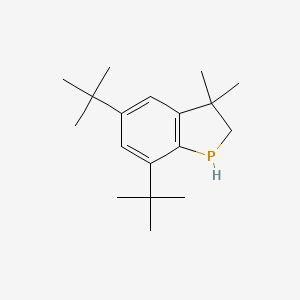
silane](/img/structure/B14427335.png)
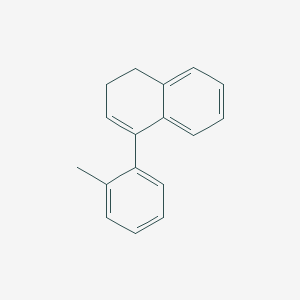

![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
